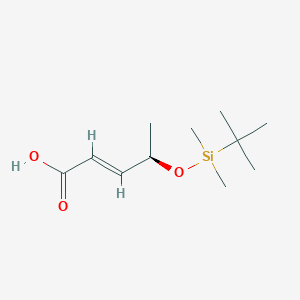

![molecular formula C23H27ClN6O2 B2733460 6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile CAS No. 1059693-54-7](/img/structure/B2733460.png)

6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

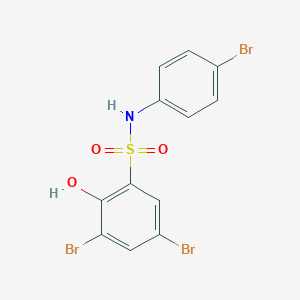

The compound “6-Amino-3-tert-butyl-4-(4’-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile” is a complex organic molecule. It is part of a class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring structure containing three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetate, and malononitrile . The catalytic activity of the AC-SO3H was investigated for the synthesis of a related compound, which was carried out using a similar compound and aniline .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrano ring, which is a six-membered ring with one oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The compound can undergo reactions at the amino group, the pyrazole ring, and the pyrano ring .Applications De Recherche Scientifique

Corrosion Inhibition

6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile and related pyranopyrazole derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic solutions. Studies involving gravimetric and electrochemical techniques have shown that these compounds can significantly enhance the corrosion resistance of mild steel in hydrochloric acid by forming a protective layer on the metal surface. The effectiveness of these inhibitors increases with concentration, highlighting their potential in industrial applications to protect metal infrastructure against corrosive environments (Yadav et al., 2016).

Antimicrobial and Antitumor Activity

Synthesis of pyranopyrazolo N-glycoside and pyrazolopyranopyrimidine C-glycoside derivatives, including the this compound, has demonstrated promising antitumor and antimicrobial properties. These compounds have shown significant activity against various human cancer cell lines and microbial strains, suggesting their potential as therapeutic agents. The addition of glycoside moieties to the pyrazole backbone may enhance the bioavailability and target specificity of these compounds, making them valuable candidates for further drug development (Hafez & El-Gazzar, 2015).

Green Chemistry Approaches

The synthesis of this compound and related compounds has been achieved using green chemistry approaches. Techniques such as multicomponent reactions (MCRs) facilitated by ionic liquids and deep eutectic solvents have been employed. These methods offer advantages such as reduced environmental impact, lower toxicity, and higher efficiency compared to traditional synthesis routes. The development of such eco-friendly synthesis methods aligns with the broader goals of sustainable chemistry and may lead to more environmentally benign manufacturing processes for pharmaceuticals and other chemical products (Nikalje et al., 2016; Bhosle et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

6-amino-3-tert-butyl-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile;ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN6O.C2H6O/c1-11-14(18(22)28(27-11)12-8-6-5-7-9-12)15-13(10-23)19(24)29-20-16(15)17(25-26-20)21(2,3)4;1-2-3/h5-9,15H,24H2,1-4H3,(H,25,26);3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTDJWFEYWPPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC1=NN(C(=C1C2C(=C(OC3=NNC(=C23)C(C)(C)C)N)C#N)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

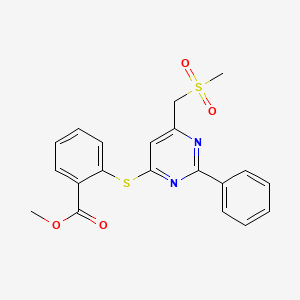

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2733378.png)

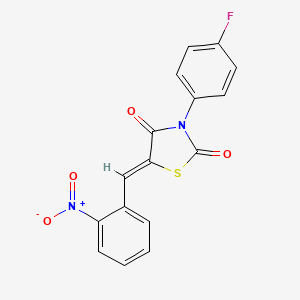

![N-(4-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2733384.png)

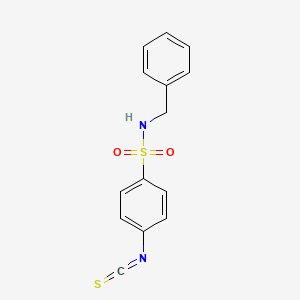

![N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2733386.png)

![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2733391.png)

![N-[(4-Fluoro-3-methylphenyl)methyl]-N-[(4-hydroxythian-4-yl)methyl]prop-2-enamide](/img/structure/B2733395.png)